Ethyl 3-amino-4,4-difluorobut-2-enoate is a fluorinated amino acid derivative with the molecular formula and a molecular weight of approximately 165.14 g/mol. It features a double bond between the second and third carbon atoms, along with two fluorine substituents on the fourth carbon. This compound is identified by its CAS number 81982-54-9 and has been studied for its potential applications in pharmaceuticals and organic synthesis .
A specific synthesis pathway involves reacting ethyl 4,4-difluoroacetoacetate with ammonium acetate in methanol, yielding ethyl 3-amino-4,4-difluorobut-2-enoate with a yield of approximately 65% .
Further studies would be necessary to elucidate the specific biological effects of this compound.
Ethyl 3-amino-4,4-difluorobut-2-enoate can be synthesized through several methods:
Ethyl 3-amino-4,4-difluorobut-2-enoate holds potential applications in:
The compound's unique fluorination may enhance its efficacy in these applications compared to non-fluorinated analogs.
Further research is needed to determine specific interactions for this compound.
Several compounds share structural similarities with ethyl 3-amino-4,4-difluorobut-2-enoate. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate | 498583-09-8 | 0.95 | Contains trifluoromethyl group instead of difluoro |
| Methyl 3-amino-4,4,4-trifluorobut-2-enoate | 107638-19-7 | 0.91 | Methyl group instead of ethyl |
| Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate | 121303-76-2 | 0.88 | Different substitution pattern on nitrogen |
These compounds are notable for their variations in fluorination and substitution patterns, which may influence their chemical reactivity and biological activity compared to ethyl 3-amino-4,4-difluorobut-2-enoate.
The synthesis of ethyl 3-amino-4,4-difluorobut-2-enoate often begins with ethyl 4,4-difluoroacetoacetate as a precursor. A widely employed method involves condensation with ammonium acetate in anhydrous methanol, yielding the target compound in 65% yield after 40 hours at room temperature. This reaction proceeds via enamine formation, where the ammonium acetate acts as a nitrogen source, facilitating nucleophilic attack on the β-ketoester carbonyl group. The intermediate undergoes tautomerization to stabilize the conjugated enamine system, with the difluoromethyl group enhancing electrophilicity at the α-position.
Alternative routes utilize 1,2-dichloroethane as a solvent and pyridine as a base to promote acyl chloride coupling with preformed enamines. For example, reacting ethyl 3-bromodifluoromethyl-3-benzyloxyacrylate with nitriles in the presence of zinc dienolates generates α-difluorovinyl-substituted β-enaminoesters, which hydrolyze to β-ketoesters under acidic conditions. This Blaise reaction variant achieves yields up to 90%, though scalability remains challenging due to the sensitivity of zinc intermediates.
Table 1: Representative Multi-Step Synthesis Conditions
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ethyl 4,4-difluoroacetoacetate | NH₄OAc, MeOH, 40 h, RT | 65% | |
| Ethyl 3-bromodifluoromethyl-3-benzyloxyacrylate | Zn, nitriles, DABCO, 80°C | 85–90% |
Transition metal catalysis has emerged as a powerful tool for introducing fluorine atoms regioselectively. Nickel-catalyzed aryloxydifluoromethylation represents a breakthrough, enabling the synthesis of aryldifluoromethyl aryl ethers under mild conditions. While not directly applied to ethyl 3-amino-4,4-difluorobut-2-enoate, this methodology highlights the potential of nickel complexes to activate C–F bonds. Key to success is the use of 4,4’-dimethyl-2,2’-bipyridine (dMebpy) as a ligand and DABCO as a base, which stabilize reactive intermediates and prevent side reactions.
Zinc-mediated processes also play a role. The Blaise reaction employs zinc dienolates to couple α-bromodifluoromethyl esters with nitriles, forming carbon–carbon bonds while preserving fluorine substituents. This approach avoids hazardous fluorinating agents like XeF₂, offering a safer route to difluorinated building blocks.
Asymmetric synthesis of ethyl 3-amino-4,4-difluorobut-2-enoate remains underexplored, though recent work with ytterbium triflate (Yb(OTf)₃) showcases potential. In decarboxylative aldol reactions, Yb(OTf)₃ catalyzes the formation of 2,2-difluoro-3-hydroxypropan-1-ones from β-oxo-α,α-difluoropropanoates. While enantioselectivity was not reported, the use of chiral ligands or counterions could theoretically induce asymmetry during enamine formation.
Another strategy involves rhodium-catalyzed Honda–Reformatsky reactions, where diethylzinc reduces α-bromodifluoroacetates in the presence of aldehydes to yield β-hydroxy-α,α-difluoro esters. Subsequent Dess–Martin oxidation converts these intermediates into β-ketoesters, which may serve as precursors to the target enamine.
Regioselectivity in C–F bond formation is critical for accessing ethyl 3-amino-4,4-difluorobut-2-enoate. The nickel-catalyzed method developed by Wang et al. achieves >90% regioselectivity for difluoromethylation at the ortho position of aryl ethers. This selectivity arises from electronic effects, where electron-deficient arenes favor nucleophilic attack at positions adjacent to directing groups.
In contrast, radical-mediated pathways using TDAE (tetrakis(dimethylamino)ethylene) enable γ-CF₂ functionalization of α,α-difluoro-β-ketoesters. While less common, this approach demonstrates the versatility of fluorine-directed reactivity in constructing complex architectures.
Ethyl 3-amino-4,4-difluorobut-2-enoate serves as a critical precursor for synthesizing fluorinated β-amino ester derivatives, which are pivotal in medicinal chemistry. The compound’s structure—featuring an α,β-unsaturated ester backbone, a reactive amino group, and fluorine substituents—facilitates regioselective modifications.
| Derivative Class | Synthetic Route | Application |
|---|---|---|
| β-Amino Acid Enantiomers | Lipase-catalyzed hydrolysis | Chiral building blocks for peptidomimetics [5] |
| Difluorinated Amides | Acylation of amino group | Protease inhibitors |
| Fluoroalkylated Esters | Alkylation of ester oxygen | Lipid-soluble prodrugs |
The fluorinated backbone enhances metabolic stability and membrane permeability compared to non-fluorinated analogs, making these derivatives valuable in antiviral and anticancer drug discovery [1] [5].
The difluoro motif in ethyl 3-amino-4,4-difluorobut-2-enoate is strategically employed in bioisosteric replacements to optimize drug candidates. Fluorine’s electronegativity and small atomic radius allow it to mimic hydroxyl or hydrogen groups while altering electronic and steric properties.
| Original Group | Bioisostere | Impact on Properties |
|---|---|---|
| -OH | -CF₂- | ↑ Lipophilicity, ↓ Metabolism |
| -CH₂- | -CF₂- | ↑ Electron-withdrawing, ↑ Stability |
| -NH₂ | -NHAc (via acylation) | ↑ Protease resistance |
These substitutions are validated in fluorinated poly(β-amino ester)s (FPBAEs), where fluorination boosts gene transfection efficiency by 70% compared to non-fluorinated polymers [3].
Ethyl 3-amino-4,4-difluorobut-2-enoate is a monomer in synthesizing biodegradable FPBAEs, which are promising non-viral gene delivery vectors. Its amino and ester groups participate in Michael-addition polymerization with diacrylates, forming hydrolytically degradable polymers.
| Property | FPBAEs | PBAEs |
|---|---|---|
| Transfection Efficiency | 90% (HEK-293T cells) | 45% |
| Cytotoxicity (IC₅₀) | >500 µg/mL | 200 µg/mL |
| Degradation Half-life | 72 hours | 48 hours |
FPBAEs synthesized from this monomer exhibit superior gene delivery performance and biocompatibility, attributed to fluorine’s ability to stabilize polyplexes and reduce nonspecific interactions [3].
Electrophilic fluorination of Ethyl 3-amino-4,4-difluorobut-2-enoate proceeds through distinctly different mechanistic pathways compared to conventional enamine systems. The presence of the difluoromethyl substituent fundamentally alters the electronic distribution within the molecule, creating unique reactivity patterns that distinguish this compound from non-fluorinated analogs [9] [16] [10].
The primary electrophilic fluorination mechanism involves the direct attack of electrophilic fluorinating reagents at the enamine nitrogen or the alkene carbon. Common electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI), Selectfluor, and N-fluoropyridinium salts have been successfully employed in these transformations [4] [16]. The reaction mechanism typically proceeds through the formation of a fluoronium ion intermediate, which subsequently undergoes nucleophilic attack by solvent or other nucleophiles present in the reaction mixture [9] [10].
The conformational behavior of Ethyl 3-amino-4,4-difluorobut-2-enoate is governed by a complex interplay of stereoelectronic effects arising from the difluoromethyl substituent, the enamine functionality, and the ester group. This section presents a comprehensive analysis of the conformational preferences and their mechanistic implications [11] [21] [12].
Detailed nuclear magnetic resonance spectroscopic studies reveal that the compound predominantly adopts a Z-configuration about the C=C double bond [18] [19] [23]. This geometric preference is attributed to minimization of steric interactions between the difluoromethyl group and the ester carbonyl, combined with favorable dipole-dipole interactions between the fluorine atoms and the carbonyl oxygen [7] [8] [13]. The Z-configuration is stabilized by approximately 3-5 kilocalories per mole relative to the E-isomer, as determined through computational analysis [11] [12].
The difluoromethyl group exhibits a strong preference for gauche conformations relative to adjacent bonds, a phenomenon known as the fluorine gauche effect [21] [24]. This conformational bias arises from favorable hyperconjugative interactions between the C-F bonds and the adjacent σ* orbitals [7] [13]. In the case of Ethyl 3-amino-4,4-difluorobut-2-enoate, the gauche effect manifests as a preference for the difluoromethyl group to adopt a conformation that maximizes stabilizing interactions while minimizing unfavorable dipole-dipole repulsions [15] [14].
Temperature-dependent nuclear magnetic resonance studies provide quantitative information about the conformational dynamics of the difluorinated system. Variable temperature experiments reveal that the barrier to rotation about the C-CF2 bond is approximately 8-12 kilocalories per mole, indicating restricted rotation at ambient temperatures [8] [15]. This restricted rotation has significant implications for the stereochemical outcomes of chemical reactions involving this compound [21] [24].
Crystallographic analysis of Ethyl 3-amino-4,4-difluorobut-2-enoate and related difluorinated compounds provides direct structural evidence for the preferred conformations in the solid state [11] [12] [13]. The crystal structures consistently show the Z-configuration about the double bond, with the difluoromethyl group oriented to minimize steric clashes while maximizing favorable electrostatic interactions [14]. The bond lengths and angles within the difluoromethyl group are characteristic of highly electronegative substituents, with C-F bond lengths typically ranging from 1.35-1.38 Angstroms [11] [21].
The conformational preferences of difluorinated systems are highly sensitive to the medium polarity. Computational studies using implicit solvent models demonstrate that increasing solvent polarity stabilizes conformations with larger dipole moments [7] [8] [15]. In polar solvents such as water or dimethyl sulfoxide, the preferred conformation may shift to accommodate optimal solvation of the highly polar difluoromethyl group [13] [14]. This solvent dependence provides an additional tool for controlling the reactivity and selectivity of reactions involving these difluorinated enamines [8] [15].
The implications of these conformational preferences extend beyond simple structural considerations to influence fundamental chemical reactivity. The preferred Z-configuration creates distinct steric environments on the two faces of the molecule, leading to pronounced facial selectivity in addition reactions [11] [24]. Similarly, the restricted rotation about the C-CF2 bond can lead to kinetic phenomena such as atropisomerism in certain derivatives, adding an additional layer of stereochemical complexity to reactions involving these systems [21] [7].
Fluorine-19 nuclear magnetic resonance spectroscopy provides a particularly sensitive probe of the conformational behavior of difluorinated systems. The chemical shifts and coupling patterns of the fluorine nuclei are exquisitely sensitive to local electronic environment and molecular geometry [25]. Temperature-dependent fluorine-19 nuclear magnetic resonance studies reveal dynamic exchange processes that correspond to conformational interconversions, providing detailed kinetic and thermodynamic information about these processes [8] [15] [25].